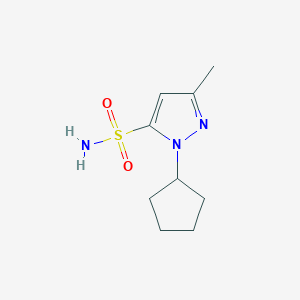
1-cyclopentyl-3-methyl-1H-pyrazole-5-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-cyclopentyl-3-methyl-1H-pyrazole-5-sulfonamide is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry and industrial processes .
Méthodes De Préparation
The synthesis of 1-cyclopentyl-3-methyl-1H-pyrazole-5-sulfonamide typically involves the reaction of 1-cyclopentyl-3-methyl-1H-pyrazole with sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonamide group . Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity while minimizing waste and energy consumption .
Analyse Des Réactions Chimiques
1-cyclopentyl-3-methyl-1H-pyrazole-5-sulfonamide undergoes various chemical reactions, including:
Applications De Recherche Scientifique
1-cyclopentyl-3-methyl-1H-pyrazole-5-sulfonamide has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 1-cyclopentyl-3-methyl-1H-pyrazole-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The compound’s sulfonamide group is known to inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity . This mechanism is particularly relevant in the context of its potential therapeutic applications .
Comparaison Avec Des Composés Similaires
1-cyclopentyl-3-methyl-1H-pyrazole-5-sulfonamide can be compared with other similar compounds, such as:
1-cyclopentyl-3-methyl-1H-pyrazole: This compound lacks the sulfonamide group and, therefore, has different chemical and biological properties.
3-cyclopentyl-1-methyl-1H-pyrazole-4-sulfonamide: This isomer has the sulfonamide group attached to a different position on the pyrazole ring, leading to variations in its reactivity and biological activity.
1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine: This compound contains a piperazine ring, which imparts different pharmacological properties compared to this compound.
Conclusion
This compound is a versatile compound with significant potential in various scientific research fields. Its unique structure and reactivity make it a valuable tool for the development of new synthetic methodologies, therapeutic agents, and industrial applications.
Propriétés
Formule moléculaire |
C9H15N3O2S |
|---|---|
Poids moléculaire |
229.30 g/mol |
Nom IUPAC |
2-cyclopentyl-5-methylpyrazole-3-sulfonamide |
InChI |
InChI=1S/C9H15N3O2S/c1-7-6-9(15(10,13)14)12(11-7)8-4-2-3-5-8/h6,8H,2-5H2,1H3,(H2,10,13,14) |
Clé InChI |
OUZHHTBIIBBVTC-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C(=C1)S(=O)(=O)N)C2CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![{3,3-Dimethylbicyclo[2.2.1]heptan-2-yl}methanamine hydrochloride](/img/structure/B15305456.png)

![Methyl 5-fluoro-3-azabicyclo[3.2.1]octane-1-carboxylate](/img/structure/B15305466.png)
![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)prop-2-en-1-ol](/img/structure/B15305481.png)


![Methyl 2-[4-(3-aminopropyl)phenyl]acetate hydrochloride](/img/structure/B15305511.png)

![Methyl 3-{[(benzyloxy)carbonyl]amino}-2-hydroxypropanoate](/img/structure/B15305538.png)

![2,2,2-Trifluoro-1-{5-oxa-2-azaspiro[3.5]nonan-2-yl}ethan-1-one](/img/structure/B15305549.png)

